molecular formula C16H15N3O2S B12869483 1-(4-Methylbenzene-1-sulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazole CAS No. 651723-96-5

1-(4-Methylbenzene-1-sulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazole

Katalognummer: B12869483
CAS-Nummer: 651723-96-5
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: AVVSKKAYAMZIHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylbenzene-1-sulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a sulfonyl group attached to a triazole ring, which is further substituted with a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylbenzene-1-sulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. The triazole ring can also interact with various biological pathways, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Methylbenzene-1-sulfonyl)-3-phenyl-1H-1,2,4-triazole
  • 1-(4-Methylbenzene-1-sulfonyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole
  • 1-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)-1H-1,2,4-triazole

Uniqueness

1-(4-Methylbenzene-1-sulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of both the sulfonyl and methylphenyl groups, which confer specific chemical properties and biological activities

Eigenschaften

CAS-Nummer

651723-96-5

Molekularformel

C16H15N3O2S

Molekulargewicht

313.4 g/mol

IUPAC-Name

3-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C16H15N3O2S/c1-12-3-7-14(8-4-12)16-17-11-19(18-16)22(20,21)15-9-5-13(2)6-10-15/h3-11H,1-2H3

InChI-Schlüssel

AVVSKKAYAMZIHG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN(C=N2)S(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.